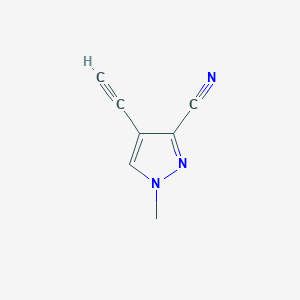

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile

Description

4-Ethynyl-1-methyl-1H-pyrazole-3-carbonitrile (C₇H₅N₃, molecular weight: 131.14 g/mol) is a pyrazole derivative characterized by an ethynyl group (-C≡CH) at position 4, a methyl group at position 1, and a nitrile (-CN) substituent at position 3 . The ethynyl group’s sp-hybridized carbon confers unique reactivity, making this compound valuable in click chemistry and pharmaceutical synthesis. Its structural features are critical for applications in medicinal chemistry, particularly as a building block for kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

4-ethynyl-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3/c1-3-6-5-10(2)9-7(6)4-8/h1,5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROGMCMXWIETMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of 4-ethynyl-1-methylpyrazole with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbonitriles

The following table compares 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile with structurally analogous pyrazole derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike amino or carboxamide derivatives . Chloroacetyl and oxadiazole-thio substituents (e.g., in and ) introduce electrophilic sites for nucleophilic substitutions, enhancing biological activity.

Biological Activity: Amino-substituted pyrazoles (e.g., ) are often used as intermediates in agrochemicals due to their hydrogen-bonding capacity. Oxadiazole-thio hybrids (e.g., ) exhibit enhanced anticancer activity compared to simpler nitriles, attributed to their planar heterocyclic systems.

Synthetic Flexibility: The target compound’s synthesis (e.g., via Sonogashira coupling ) contrasts with methods for 3-amino derivatives, which typically involve condensation of hydrazines with diketones .

Biological Activity

4-Ethynyl-1-methyl-1H-pyrazole-3-carbonitrile (CAS Number: 2408958-41-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with an ethynyl group and a carbonitrile substituent. This configuration is essential for its biological activity, influencing how it interacts with enzymes and receptors.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, a study demonstrated that certain pyrazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar antimicrobial properties .

Anti-inflammatory Effects

Pyrazole compounds are often explored for their anti-inflammatory potential. In vitro assays have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory activity of this compound has not been extensively documented; however, its structural analogs have demonstrated significant inhibition of COX enzymes, indicating a potential for similar activity .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some pyrazoles have been reported to modulate oxidative stress within cells, contributing to their therapeutic effects.

Case Studies

Several case studies highlight the biological activities associated with pyrazole derivatives:

| Study | Findings |

|---|---|

| Study A | Investigated antimicrobial efficacy against E. coli; showed significant inhibition at low concentrations. |

| Study B | Evaluated anti-inflammatory activity using carrageenan-induced edema model; demonstrated potent COX inhibition comparable to standard NSAIDs. |

| Study C | Assessed anticancer effects on breast cancer cell lines; reported IC50 values indicating cytotoxicity at micromolar concentrations. |

Q & A

Basic: What synthetic strategies are effective for preparing 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrazole-carbonitrile derivatives often involves coupling reactions or functional group transformations. For example:

- Diazonium coupling : A green synthesis approach (e.g., coupling 4-nitrophenyl diazonium chloride with 5-aminopyrazole-4-carbonitrile under mild conditions) can be adapted for introducing ethynyl groups .

- Triazenyl intermediates : Azide-triazenyl chemistry (e.g., using azido(trimethyl)silane and trifluoroacetic acid at 50°C) enables selective functionalization of pyrazole rings .

- Optimization : Monitor reactions via TLC, use dry-load purification with Celite, and employ flash chromatography (cyclohexane/ethyl acetate gradients) to isolate products in >75% yield .

Advanced: How do the electron-withdrawing groups (carbonitrile, ethynyl) influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

Answer:

The carbonitrile (-CN) and ethynyl (-C≡CH) groups:

- Electronic effects : The -CN group withdraws electron density, polarizing the pyrazole ring and directing electrophilic substitutions to the 5-position. The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation .

- Computational validation : Density functional theory (DFT) can predict regioselectivity in reactions, as shown in studies of triazenylpyrazole derivatives .

- Experimental verification : Compare reaction outcomes (e.g., Sonogashira coupling vs. Huisgen cycloaddition) using NMR and HRMS to confirm product structures .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- IR spectroscopy : Identify nitrile (C≡N, ~2230 cm⁻¹) and ethynyl (C≡C, ~2100 cm⁻¹) stretches .

- NMR :

- HRMS : Confirm molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) with <0.1 ppm error .

Advanced: How can crystallographic and computational data discrepancies be resolved for this compound?

Answer:

Contradictions between X-ray crystallography and DFT models often arise from:

- Crystal packing effects : Compare experimental bond lengths (e.g., C≡N: 1.14 Å) with DFT-optimized geometries .

- Torsional angles : Adjust computational parameters (e.g., solvent models) to match observed conformations.

- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic data .

Basic: How can regioselectivity be controlled when modifying the pyrazole ring?

Answer:

- Directing groups : The methyl group at N1 acts as an electron donor, directing electrophiles to the 5-position. The carbonitrile at C3 deactivates the 4-position, favoring ethynylation at C4 .

- Reaction conditions : Use low temperatures (0–5°C) and stoichiometric control to minimize side products .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

- Thermal sensitivity : Ethynyl groups degrade at high temperatures. Use microwave-assisted synthesis or flow reactors for controlled heating .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .

- Yield optimization : Screen catalysts (e.g., Pd/Cu for Sonogashira coupling) and solvents (DMF vs. CH₂Cl₂) to improve efficiency .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.